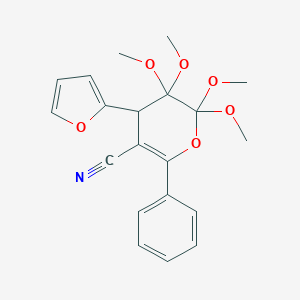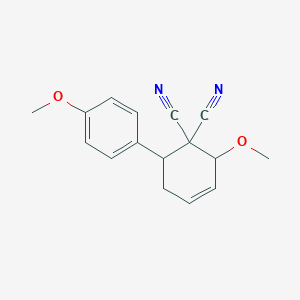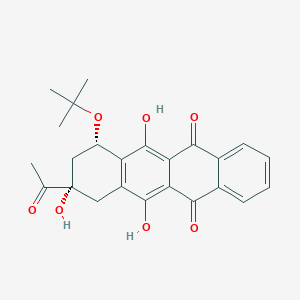![molecular formula C30H31N3O3S B396937 N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B396937.png)
N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide is a complex organic compound that features a thiazolidinone ring, a benzamide group, and a cyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide typically involves the formation of the thiazolidinone ring followed by the introduction of the benzamide and cyclohexyl groups. One common method involves the reaction of 2-phenylthiazolidin-4-one with an appropriate benzoyl chloride derivative under basic conditions to form the benzamide linkage. The cyclohexyl group can be introduced via a subsequent reaction with a cyclohexylamine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiazolidinone ring or the benzamide group.
Common Reagents and Conditions
Oxidation: Oxone®, m-chloroperbenzoic acid
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Sulfoxides and sulfones: from oxidation reactions
Reduced derivatives: with modified thiazolidinone or benzamide groups
Substituted aromatic compounds: with various functional groups
Scientific Research Applications
N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone ring is known to interact with enzyme active sites, potentially inhibiting their activity. The benzamide group can form hydrogen bonds with target proteins, enhancing binding affinity . The compound may also modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoic acid
- 3-(5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid
- 4-((5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
Uniqueness
N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide is unique due to its combination of a thiazolidinone ring, benzamide group, and cyclohexyl moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C30H31N3O3S |
|---|---|
Molecular Weight |
513.7g/mol |
IUPAC Name |
N-[1-[(2-methylphenyl)carbamoyl]cyclohexyl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide |
InChI |
InChI=1S/C30H31N3O3S/c1-21-11-6-7-16-25(21)31-29(36)30(17-8-3-9-18-30)32-27(35)23-14-10-15-24(19-23)33-26(34)20-37-28(33)22-12-4-2-5-13-22/h2,4-7,10-16,19,28H,3,8-9,17-18,20H2,1H3,(H,31,36)(H,32,35) |
InChI Key |
PDLLMMZMYDZUOY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2(CCCCC2)NC(=O)C3=CC(=CC=C3)N4C(SCC4=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2(CCCCC2)NC(=O)C3=CC(=CC=C3)N4C(SCC4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![8-Benzyl-6-(3-methoxyphenyl)-8-azabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B396868.png)

![2,2,3,3-tetramethoxy-4-[2-(4-methylphenyl)vinyl]-1,1-cyclobutanedicarbonitrile](/img/structure/B396871.png)
![(6-Methyl-5-oxo-4,10-dioxatricyclo[5.2.1.0~2,6~]dec-1-yl)methyl pivalate](/img/structure/B396872.png)


